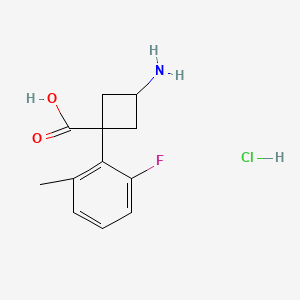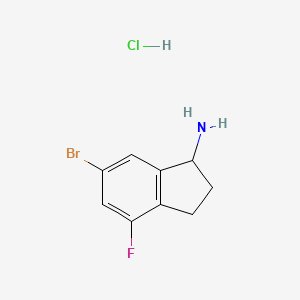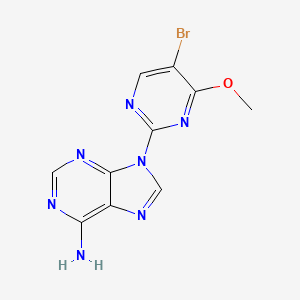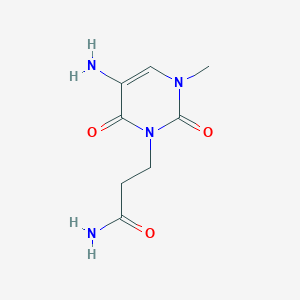
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound that features a cyclobutane ring substituted with an amino group, a fluoro-methylphenyl group, and a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Fluoro-Methylphenyl Group: This step may involve a reaction, which is known for its mild and functional group tolerant conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing technologies.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro-methylphenyl group can enhance binding affinity to certain molecular targets, while the cyclobutane ring provides structural rigidity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(2-chloro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(2-fluoro-6-ethylphenyl)cyclobutane-1-carboxylic acid hydrochloride
Uniqueness
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15ClFNO2 |
|---|---|
Peso molecular |
259.70 g/mol |
Nombre IUPAC |
3-amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-7-3-2-4-9(13)10(7)12(11(15)16)5-8(14)6-12;/h2-4,8H,5-6,14H2,1H3,(H,15,16);1H |
Clave InChI |
DHTNNNOBVHYCNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)C2(CC(C2)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)



![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


